molecular formula C17H16F3N3O B1607932 2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde CAS No. 306936-03-8

2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde

Cat. No.: B1607932
CAS No.: 306936-03-8
M. Wt: 335.32 g/mol
InChI Key: IQYINUQJLSBDSQ-UHFFFAOYSA-N
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Description

2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde is a specialized organic compound featuring a benzaldehyde core linked to a 5-(trifluoromethyl)pyridyl group via a piperazine moiety. Its molecular formula is C₁₇H₁₄F₃N₃O (molecular weight: 333.31 g/mol). The trifluoromethyl (TF) group enhances metabolic stability and lipophilicity, making such compounds valuable intermediates in pharmaceutical synthesis, particularly for kinase inhibitors or receptor antagonists. The aldehyde group provides a reactive site for further derivatization, enabling its use in constructing complex drug candidates .

Properties

IUPAC Name

2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O/c18-17(19,20)14-5-6-16(21-11-14)23-9-7-22(8-10-23)15-4-2-1-3-13(15)12-24/h1-6,11-12H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYINUQJLSBDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=CC=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381837
Record name 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-03-8
Record name 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to interact with intracellular targets, potentially inhibiting key enzymes or signaling pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to two analogs from the Kanto Reagents Catalog () and a patented morpholine derivative (). Key distinctions include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Functional Groups Potential Applications
2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde C₁₇H₁₄F₃N₃O 333.31 Not provided Benzaldehyde, piperazine, pyridyl-TF Drug intermediate, crystallography studies
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde (Kanto) C₁₃H₈F₃NO 251.20 871252-64-1 Benzaldehyde, pyridyl-TF Building block for ligands
1-[5-(Trifluoromethyl)-2-pyridinyl]piperazine (Kanto) C₁₀H₁₁F₃N₄ 244.22 Not provided Piperazine, pyridyl-TF Pharmaceutical intermediate
5-[[4-[[Morpholin-2-yl]methylamino]-5-(trifluoromethyl)-2-pyridyl]amino]pyrazine-2-carbonitrile (Patent, ) C₁₇H₁₈F₃N₇O 393.37 Not provided Morpholine, pyrazine, pyridyl-TF Kinase inhibitor candidate
Key Observations:

Piperazine vs.

Aldehyde Reactivity : Unlike the Kanto compound 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde , which lacks a piperazine linker, the target’s aldehyde is positioned for selective conjugation (e.g., Schiff base formation) without steric hindrance .

Trifluoromethylpyridyl Group : All compounds share this moiety, which is critical for enhancing electron-withdrawing effects and metabolic stability in drug design .

Biological Activity

The compound 2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde (CAS No. 132834-58-3) is a member of the piperazine family, characterized by the presence of a trifluoromethyl group and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes implicated in various neurological disorders.

Structure and Composition

  • Molecular Formula: C13_{13}H13_{13}F3_{3}N3_{3}
  • Molecular Weight: 231.22 g/mol
  • CAS Number: 132834-58-3
  • InChI Key: BNMSJUIMZULLAS-UHFFFAOYSA-N

Physical Properties

PropertyValue
Boiling PointNot available
Hazard ClassificationDanger
GHS PictogramToxic

Enzyme Inhibition Studies

Recent studies have focused on the compound's role as an inhibitor of prolyl-specific oligopeptidase (POP), an enzyme linked to various central nervous system disorders such as schizophrenia and Alzheimer's disease.

  • IC50 Values: The compound demonstrated significant inhibitory activity with IC50 values ranging from 10.14 to 41.73 μM, indicating its potential as a therapeutic agent for neurological conditions .

Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity within the active site of POP, leading to competitive inhibition. The structural characteristics of this compound facilitate interactions that are crucial for effective enzyme inhibition .

Case Studies

  • Study on POP Inhibition:
    • Objective: To evaluate the inhibitory effect of various thiosemicarbazones derived from benzaldehyde on POP.
    • Results: Among the tested compounds, this compound emerged as one of the most potent inhibitors, with a competitive inhibition profile .
  • Neuroprotective Effects:
    • In vitro studies have indicated that compounds with similar structural features exhibit neuroprotective properties, potentially mitigating neurodegeneration associated with diseases like Alzheimer's .

Comparative Analysis of Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful.

Compound NameIC50 (μM)Mechanism of Action
This compound10.14Competitive inhibition of POP
2,4-Bis(trifluoromethyl)benzaldehyde-based thiosemicarbazones41.73Enzyme inhibition
Other pyridine derivativesVariesVarious mechanisms (antioxidant, anti-inflammatory)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde
Reactant of Route 2
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2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde

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